5-chloro-N-(4-chloro-2-methylphenyl)pyrazine-2-carboxamide
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Overview
Description
5-chloro-N-(4-chloro-2-methylphenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of chloro and methyl groups in the structure can influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-chloro-2-methylphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-chloro-2-methylaniline to yield the desired carboxamide. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-chloro-2-methylphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction can lead to the formation of different functional groups on the pyrazine ring.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antitubercular activities.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for treating infectious diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-chloro-2-methylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets in biological systems. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules. The exact pathways and targets can vary depending on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(2-ethylhexyl)pyrazine-2-carboxamide
- N-(4-fluorobenzyl)pyrazine-2-carboxamide
Uniqueness
5-chloro-N-(4-chloro-2-methylphenyl)pyrazine-2-carboxamide is unique due to the presence of both chloro and methyl groups, which can enhance its biological activity and specificity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
5-chloro-N-(4-chloro-2-methylphenyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c1-7-4-8(13)2-3-9(7)17-12(18)10-5-16-11(14)6-15-10/h2-6H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENJTCSQINPIJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CN=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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